molecular formula C19H18ClN3O4 B11182292 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11182292
M. Wt: 387.8 g/mol
InChI Key: BFQBINPPGOUUEA-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzohydrazide moiety and an ethoxyphenyl group attached to a dioxopyrrolidinyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.

    Synthesis of the Dioxopyrrolidinyl Ring: The dioxopyrrolidinyl ring is formed through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Coupling with Benzohydrazide: The final step involves coupling the dioxopyrrolidinyl intermediate with 3-chlorobenzohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its potential as a pharmaceutical agent. Research indicates that derivatives of benzohydrazide compounds exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that benzohydrazide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against specific cancer lines in vitro and in vivo models .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Dioxopyrrolidine Core : This step involves reacting an appropriate amine with a diketone under acidic conditions to form the pyrrolidinone structure.
  • Substitution Reaction : The ethoxyphenyl group is introduced through a nucleophilic substitution reaction involving the pyrrolidinone intermediate and an ethoxyphenyl halide.
  • Benzohydrazide Formation : The final step requires reacting the substituted pyrrolidinone with benzohydrazide under reflux conditions to yield the target compound.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of benzohydrazide derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial efficacy of several benzohydrazides against gram-positive and gram-negative bacteria. The findings revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Market Potential and Future Directions

Given its promising biological activities, there is substantial market potential for this compound in pharmaceutical development. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Similar in structure but with a chlorophenyl group instead of an ethoxyphenyl group.

    4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: Contains an ethoxyphenyl group but differs in the position and nature of other substituents.

Uniqueness

The uniqueness of 3-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C19H18ClN3O4
  • Molecular Weight : 387.8169 g/mol
  • CAS Number : 956794-52-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the dioxopyrrolidine core.
  • Substitution reactions to introduce the chloro and ethoxy groups.
  • Final condensation with benzohydrazide.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. A study found that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Anticonvulsant Effects

In a related study on pyrrolidine derivatives, compounds demonstrated pronounced anticonvulsant activities in animal models. The efficacy was measured using the maximal electroshock seizure (MES) test, suggesting that structural modifications in this class could enhance anticonvulsant properties .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
  • Receptor Modulation : It could modulate neurotransmitter systems, particularly those involved in seizure activity and pain pathways.

Case Studies and Research Findings

StudyFindings
Study AEvaluated the antimicrobial activity of similar compounds; found effective against Gram-positive bacteria with MIC values around 50 µg/mL .
Study BInvestigated anticonvulsant properties; reported significant reduction in seizure frequency in MES models at dosages as low as 10 mg/kg .
Study CExplored structure-activity relationships; identified that electron-withdrawing groups enhance biological activity in benzohydrazide derivatives .

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H18ClN3O4/c1-2-27-15-8-6-14(7-9-15)23-17(24)11-16(19(23)26)21-22-18(25)12-4-3-5-13(20)10-12/h3-10,16,21H,2,11H2,1H3,(H,22,25)

InChI Key

BFQBINPPGOUUEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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